
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphinic acid group, a methyl group, a trichloromethyl group, and an ethyl ester group. It is known for its unique chemical properties and reactivity, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(trichloromethyl)-, ethyl ester typically involves the reaction of methylphosphinic acid with trichloromethyl compounds under controlled conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinic acid ester . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of phosphinic acid, methyl(trichloromethyl)-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methylphosphinic acid: A simpler analog with similar reactivity.
Dimethylphosphinic acid: Contains two methyl groups instead of a trichloromethyl group.
Methylphosphonic acid: Lacks the trichloromethyl group and has different reactivity.
Uniqueness
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of complex organic molecules and in industrial processes.
Properties
CAS No. |
20543-88-8 |
|---|---|
Molecular Formula |
C4H8Cl3O2P |
Molecular Weight |
225.43 g/mol |
IUPAC Name |
1-[methyl(trichloromethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H8Cl3O2P/c1-3-9-10(2,8)4(5,6)7/h3H2,1-2H3 |
InChI Key |
SEBVMPIEIALLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


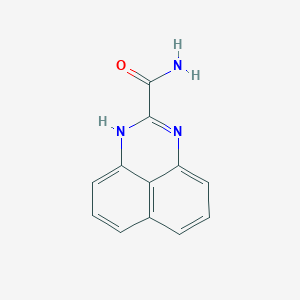
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
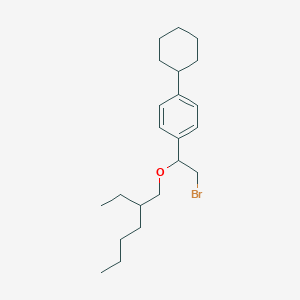
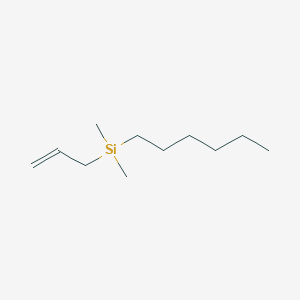
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
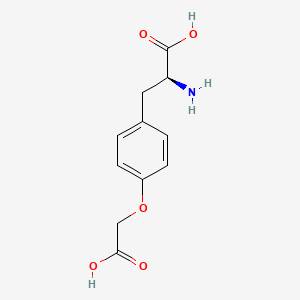
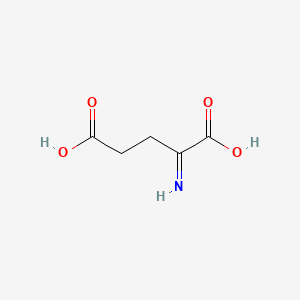
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
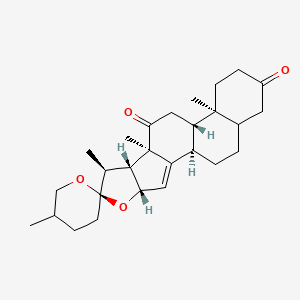
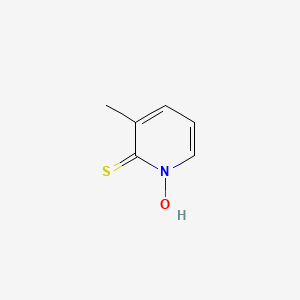
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
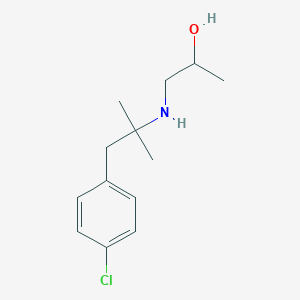
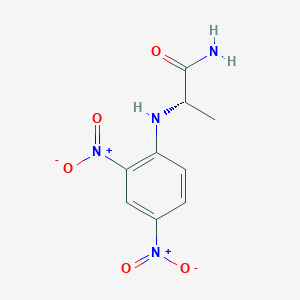
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
